(S)-Pyrrolidin-2-ylmethanesulfonic acid
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Overview
Description
(S)-Pyrrolidin-2-ylmethanesulfonic acid is an organic compound with the chemical formula C5H11NO3S. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is typically found as a colorless crystalline solid or powder and is soluble in water, alcohols, and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Pyrrolidin-2-ylmethanesulfonic acid can be synthesized through a multi-step process. The primary method involves the condensation reaction between 2-pyrrolidinecarboxaldehyde and methanesulfonic acid, followed by a reduction reaction to yield 2-pyrrolidinemethanesulfonic acid .
Industrial Production Methods: In industrial settings, the synthesis of 2-pyrrolidinemethanesulfonic acid is typically scaled up using similar reaction conditions but optimized for higher yields and purity. The process involves careful control of reaction temperatures, pressures, and the use of catalysts to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions: (S)-Pyrrolidin-2-ylmethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfonic acid derivatives.
Substitution: It can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, which have applications in different fields .
Scientific Research Applications
(S)-Pyrrolidin-2-ylmethanesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-pyrrolidinemethanesulfonic acid involves its ability to interact with various molecular targets and pathways. In peptide chemistry, it can induce specific conformations, such as β-turns and α-turns, which are crucial for the biological activity of peptides . The compound’s sulfonic acid group plays a key role in these interactions, facilitating hydrogen bonding and electrostatic interactions with other molecules .
Comparison with Similar Compounds
(S)-Pyrrolidin-2-ylmethanesulfonic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: This compound also has a pyrrolidine ring but lacks the sulfonic acid group, making it less versatile in certain applications.
Methanesulfonic acid: While it contains the sulfonic acid group, it lacks the pyrrolidine ring, limiting its use in peptide chemistry.
The unique combination of the pyrrolidine ring and the sulfonic acid group in 2-pyrrolidinemethanesulfonic acid makes it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
139644-71-6 |
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Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
pyrrolidin-2-ylmethanesulfonic acid |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)4-5-2-1-3-6-5/h5-6H,1-4H2,(H,7,8,9) |
InChI Key |
JYFHRLOWRFUNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)O |
Origin of Product |
United States |
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